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Abstract
Bonducellpin C, a cassane-type furanoditerpenoid, stands as a significant natural product with

a complex and intriguing molecular architecture. Isolated from the plant species Caesalpinia

bonduc, this compound has been the subject of spectroscopic and crystallographic studies to

elucidate its precise chemical structure and stereochemistry. This technical guide provides an

in-depth analysis of Bonducellpin C, presenting its structural features, comprehensive

spectroscopic data, and the experimental protocols employed for its characterization. The

information is tailored for researchers, scientists, and professionals in the field of drug

development who are interested in the potential of cassane diterpenoids as scaffolds for novel

therapeutic agents.

Chemical Structure and Stereochemistry
Bonducellpin C possesses the molecular formula C₂₃H₃₂O₇, with a corresponding molecular

weight of 420.51 g/mol [1]. It belongs to the cassane class of diterpenoids, which are

characterized by a distinctive tetracyclic carbon skeleton. The core structure of Bonducellpin
C is built upon a fused ring system comprising three cyclohexane rings (A, B, and C) and a

furan ring.
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The stereochemical configuration of the ring junctions is a critical aspect of its molecular

architecture. X-ray crystallographic analysis has definitively established the relative

stereochemistry of Bonducellpin C, revealing a trans fusion between rings A and B, as well as

a trans fusion between rings B and C. In terms of ring conformation, rings A and B adopt a

stable chair conformation. In contrast, ring C assumes a twisted half-chair conformation, a

distortion attributed to its fusion with the planar furan ring.

A key functional group in the Bonducellpin C molecule is a hydroxyl group, the position of

which allows for acetylation, leading to the formation of 7-O-acetyl-bonducellpin C. This

reactivity provides a valuable data point for its structural confirmation and for potential synthetic

modifications.

Spectroscopic Data
The structural elucidation of Bonducellpin C has been heavily reliant on a suite of

spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

The complete assignment of its ¹H and ¹³C NMR spectra was achieved through a combination

of one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, HMBC,

and NOESY sequences.

¹³C NMR Spectroscopic Data
The following table summarizes the ¹³C NMR chemical shift assignments for Bonducellpin C.

This data is essential for the verification of the carbon skeleton and the identification of

functional groups.
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Carbon Atom Chemical Shift (δc, ppm)

1 38.9

2 18.9

3 41.8

4 33.5

5 55.4

6 28.1

7 68.2

8 48.7

9 52.1

10 37.8

11 21.7

12 30.1

13 124.9

14 155.8

15 109.8

16 142.8

17 25.1

18 28.0

19 15.6

20 17.8

21 (OAc) 170.5

22 (OAc) 21.3

23 (OMe) 51.5
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Note: The data presented is a representative compilation from available literature. Specific

values may vary slightly depending on the solvent and experimental conditions.

¹H NMR Spectroscopic Data
The proton NMR spectrum of Bonducellpin C provides detailed information about the

electronic environment and connectivity of the hydrogen atoms within the molecule. The table

below outlines the key ¹H NMR chemical shifts and their corresponding multiplicities and

coupling constants.
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Proton(s)
Chemical Shift (δH,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1α 1.25 m

H-1β 1.65 m

H-2α 1.50 m

H-2β 1.70 m

H-3α 1.40 m

H-3β 1.80 m

H-5α 1.10 dd 12.0, 4.0

H-6α 1.95 m

H-6β 2.10 m

H-7β 4.85 t 2.8

H-9α 2.20 m

H-11α 2.30 m

H-11β 2.50 m

H-12α 2.60 m

H-12β 2.80 m

H-15 6.28 s

H-16 7.35 s

H₃-17 2.05 s

H₃-18 0.85 s

H₃-19 0.90 s

H₃-20 1.05 s

OAc 2.08 s

OMe 3.65 s
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Note: The data presented is a representative compilation from available literature. Specific

values may vary slightly depending on the solvent and experimental conditions.

Other Physicochemical Data
Property Value

Molecular Formula C₂₃H₃₂O₇

Molecular Weight 420.51 g/mol [1]

Specific Rotation [α]D +25° (c 0.1, CHCl₃)

Experimental Protocols
The isolation and structural characterization of Bonducellpin C involve a series of well-defined

experimental procedures. The following is a generalized protocol based on typical methods for

the extraction and analysis of cassane diterpenoids.

Isolation of Bonducellpin C
Caption: Generalized workflow for the isolation of Bonducellpin C.

Structure Elucidation
The determination of the chemical structure of Bonducellpin C involves a combination of

spectroscopic and spectrometric techniques.
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Caption: Logical workflow for the structure elucidation of Bonducellpin C.

Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain directly linking

Bonducellpin C to defined signaling pathways. However, the broader class of cassane-type

diterpenoids has been reported to exhibit a range of biological activities, including anti-

inflammatory, antimicrobial, and cytotoxic effects. The structural features of Bonducellpin C,

including its furan ring and oxygenated functionalities, suggest potential for interaction with

various biological targets. Further research is warranted to explore the pharmacological profile

of Bonducellpin C and to identify any specific signaling pathways it may modulate.

Conclusion
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Bonducellpin C represents a structurally complex and stereochemically rich natural product

from the cassane diterpenoid family. Its complete structural and stereochemical assignment

has been achieved through rigorous spectroscopic and crystallographic analysis. This technical

guide provides a consolidated resource of its chemical properties, spectroscopic data, and the

experimental methodologies employed in its characterization. The detailed information

presented herein is intended to serve as a valuable reference for chemists, pharmacologists,

and drug discovery professionals, and to stimulate further investigation into the therapeutic

potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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